

molecular structure of 4-Bromo-1,2-thiazol-5-amine

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Compound of Interest

Compound Name: 4-Bromo-1,2-thiazol-5-amine

Cat. No.: B15314802

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Technical Guide: 4-Bromo-1,2-thiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a proposed synthetic pathway for **4-Bromo-1,2-thiazol-5-amine**. Due to the limited availability of public data on this specific isomer, this document synthesizes information from analogous compounds and established synthetic methodologies to offer a predictive and practical resource for researchers. All quantitative data is presented in structured tables, and a detailed, plausible experimental protocol for its synthesis is provided.

Molecular Structure and Properties

4-Bromo-1,2-thiazol-5-amine is a halogenated aminothiazole with the chemical formula $C_3H_3BrN_2S$. The presence of a bromine atom and an amine group on the 1,2-thiazole core suggests its potential as a versatile building block in medicinal chemistry and materials science. The nitrogen and sulfur heteroatoms, along with the amine and bromo-substituents, provide multiple sites for chemical modification.

Chemical and Physical Properties

While extensive experimental data for **4-Bromo-1,2-thiazol-5-amine** is not readily available in peer-reviewed literature, key properties can be derived from chemical supplier databases and

computational predictions.

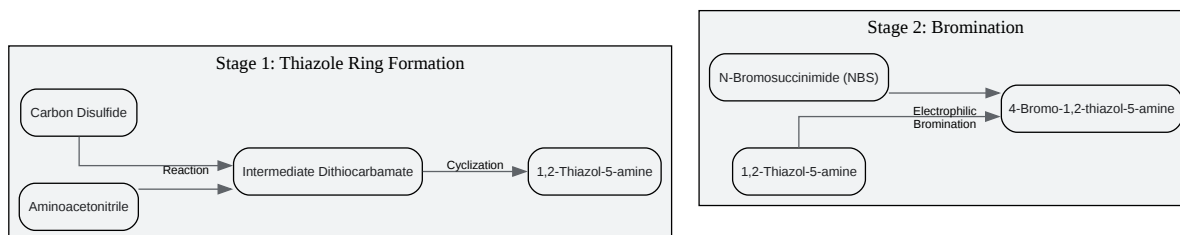
Property	Value	Source
CAS Number	1533529-90-6	[1]
Molecular Formula	C ₃ H ₃ BrN ₂ S	[1]
Molecular Weight	179.04 g/mol	[1]
Appearance	(Predicted) Solid	N/A
Boiling Point	(Predicted) Not available	N/A
Melting Point	(Predicted) Not available	N/A
Solubility	(Predicted) Soluble in organic solvents like DMSO and DMF	N/A

Proposed Synthesis

A plausible synthetic route for **4-Bromo-1,2-thiazol-5-amine** can be conceptualized based on the well-established Cook-Heilbron thiazole synthesis, which is a classic method for preparing 5-aminothiazoles.[2] This approach would involve the reaction of an α -aminonitrile with a sulfur-containing reagent, followed by a bromination step.

Synthetic Workflow

The proposed synthesis can be visualized as a two-stage process: the formation of the 1,2-thiazol-5-amine core, followed by regioselective bromination.



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*Proposed two-stage synthesis of **4-Bromo-1,2-thiazol-5-amine**.*

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on general methods for thiazole synthesis and bromination. Actual reaction conditions may require optimization.

Stage 1: Synthesis of 1,2-Thiazol-5-amine (via a Cook-Heilbron approach adaptation)

- **Reaction Setup:** To a solution of aminoacetonitrile (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like triethylamine (1.2 equivalents).
- **Reagent Addition:** Slowly add carbon disulfide (1.1 equivalents) to the solution at room temperature. The reaction is typically exothermic and should be controlled with an ice bath.
- **Intermediate Formation:** Stir the mixture at room temperature for 2-4 hours to allow for the formation of the dithiocarbamate intermediate.
- **Cyclization:** Add a mild oxidizing agent (e.g., iodine or hydrogen peroxide) portion-wise to the reaction mixture. The cyclization to form the 1,2-thiazol-5-amine ring may require gentle heating (40-60 °C) and should be monitored by TLC.
- **Work-up and Isolation:** Upon completion, the reaction mixture is poured into water, and the pH is adjusted to neutral. The product is then extracted with an organic solvent (e.g., ethyl

acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product may be purified by column chromatography.

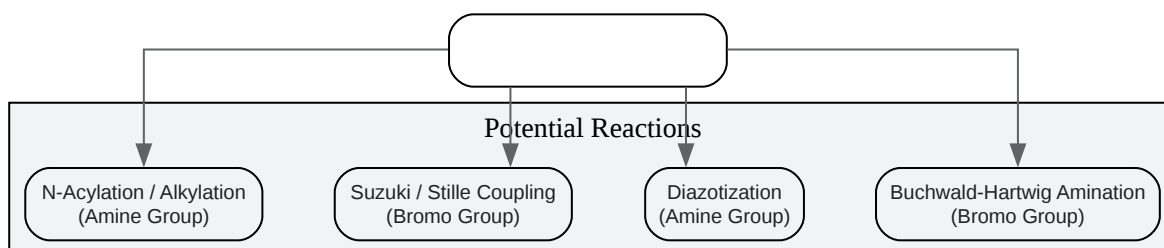
Stage 2: Bromination of 1,2-Thiazol-5-amine

- **Reaction Setup:** Dissolve the synthesized 1,2-thiazol-5-amine (1 equivalent) in a suitable solvent like dichloromethane or acetonitrile.
- **Brominating Agent:** Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at 0 °C to control the reaction's exothermicity.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
- **Work-up and Purification:** Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, **4-Bromo-1,2-thiazol-5-amine**, can be purified by recrystallization or column chromatography.

Reactivity and Potential Applications

The molecular structure of **4-Bromo-1,2-thiazol-5-amine** suggests several avenues for further chemical modification.

Logical Relationship of Reactive Sites



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*Potential reaction pathways for **4-Bromo-1,2-thiazol-5-amine**.*

The amine group can undergo acylation, alkylation, and diazotization reactions. The bromo-substituent is a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of functional groups at the 4-position. This dual reactivity makes it a valuable intermediate for generating libraries of substituted thiazole derivatives for screening in drug discovery programs. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including as kinase inhibitors and antimicrobial agents.

Signaling Pathways and Biological Activity

There is no publicly available information on the specific biological activity or interaction with signaling pathways for **4-Bromo-1,2-thiazol-5-amine**. However, the 2-aminothiazole scaffold is a known pharmacophore present in several clinically used drugs, such as the kinase inhibitor Dasatinib.[3] The biological effects of **4-Bromo-1,2-thiazol-5-amine** would need to be determined through experimental screening.

Conclusion

4-Bromo-1,2-thiazol-5-amine is a specialty chemical with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data remains scarce, this guide provides a solid theoretical foundation, including its known properties and a plausible, detailed synthetic protocol. The proposed synthetic route and the discussion of its potential reactivity offer a starting point for researchers interested in exploring the chemistry and applications of this and related compounds. Further experimental validation is necessary to fully characterize its properties and explore its potential in drug development and materials science.

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